![molecular formula C10H12N4S B1438501 2-哌嗪-1-基[1,3]噻唑并[5,4-b]吡啶 CAS No. 1095539-04-0](/img/structure/B1438501.png)

2-哌嗪-1-基[1,3]噻唑并[5,4-b]吡啶

描述

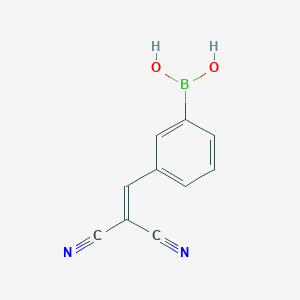

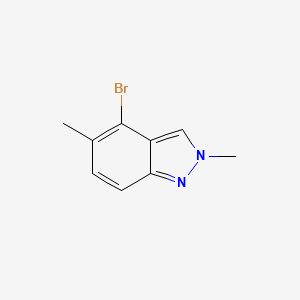

2-Piperazin-1-yl[1,3]thiazolo[5,4-b]pyridine is a chemical compound with the molecular formula C10H12N4S and a molecular weight of 220.29 . It is a derivative of thiazolo[5,4-b]pyridine, a heterocyclic compound that has been studied for its potential therapeutic applications .

Synthesis Analysis

The synthesis of thiazolo[5,4-b]pyridine derivatives often involves the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks . A specific synthesis procedure for 2-Piperazin-1-yl[1,3]thiazolo[5,4-b]pyridine was not found in the search results.Molecular Structure Analysis

The molecular structure of 2-Piperazin-1-yl[1,3]thiazolo[5,4-b]pyridine is characterized by the presence of a thiazolo[5,4-b]pyridine core, which is a fused ring system containing nitrogen and sulfur atoms . The compound also contains a piperazine ring, which is a six-membered ring with two nitrogen atoms .Physical And Chemical Properties Analysis

The physical properties of 2-Piperazin-1-yl[1,3]thiazolo[5,4-b]pyridine include a predicted boiling point of 383.5±52.0 °C and a predicted density of 1.312±0.06 g/cm3 . Its pKa is predicted to be 8.36±0.10 .科学研究应用

Antimicrobial Activity

This compound has been studied for its potential in combating bacterial infections. Molecular docking studies against enzymes like MurB in E. coli and CYP51 in Candida albicans have been conducted to predict the mechanisms of antimicrobial and antifungal activity .

Synthesis of Novel Derivatives

“2-Piperazin-1-yl[1,3]thiazolo[5,4-b]pyridine” serves as a precursor in the synthesis of a new series of derivatives, which could have various biological activities .

Antifungal Applications

Similar compounds have shown effectiveness against fungal strains, suggesting that “2-Piperazin-1-yl[1,3]thiazolo[5,4-b]pyridine” could also be explored for antifungal uses .

Drug Development

The structure of this compound allows for modifications that can lead to the development of new drugs with potential therapeutic applications .

Inverse Agonist Potency

Compounds with similar structures have been identified as potent and selective inverse agonists for certain receptors, indicating possible applications in receptor-targeted therapies .

Structural Analysis and Characterization

The compound’s structure allows for various spectroscopic and analytical techniques to be applied for its characterization, which is crucial for its application in scientific research .

Synthesis and antimicrobial activity Synthesis of novel thiazole Antimicrobial Activity Piperazine- and Piperidine-Containing Thiazolo Synthesis of Novel 3-(Piperazin-1-yl)-1,2-benzothiazole

未来方向

The future research directions for 2-Piperazin-1-yl[1,3]thiazolo[5,4-b]pyridine and related compounds could involve further exploration of their therapeutic potential. For instance, thiazolo[5,4-b]pyrimidine derivatives have shown promise as potential neuroprotective and anti-neuroinflammatory agents . Further studies could also focus on the synthesis and characterization of more derivatives, as well as a deeper investigation into their mechanisms of action.

作用机制

Target of Action

The primary target of 2-Piperazin-1-yl[1,3]thiazolo[5,4-b]pyridine is the Phosphoinositide 3-Kinase (PI3K) . PI3K is a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which in turn are involved in cancer.

Mode of Action

2-Piperazin-1-yl[1,3]thiazolo[5,4-b]pyridine interacts with its target, PI3K, by inhibiting its activity . The compound’s core structure is directly involved in binding to the kinase through key hydrogen bond interactions .

Biochemical Pathways

The inhibition of PI3K by 2-Piperazin-1-yl[1,3]thiazolo[5,4-b]pyridine affects the PI3K/AKT/mTOR pathway, a critical cell signaling pathway that is often overactive in many types of cancer cells . By inhibiting PI3K, this compound can potentially suppress the growth and proliferation of cancer cells.

Pharmacokinetics

While specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties for 2-Piperazin-1-yl[1,3]thiazolo[5,4-b]pyridine are not available, it’s worth noting that the compound’s inhibitory activity on PI3K is extremely strong, with an IC50 of 3.6 nM . This suggests that the compound may have good bioavailability and potency.

Result of Action

The result of 2-Piperazin-1-yl[1,3]thiazolo[5,4-b]pyridine’s action is the inhibition of PI3K, leading to a decrease in the activity of the PI3K/AKT/mTOR pathway . This can potentially lead to reduced growth and proliferation of cancer cells.

属性

IUPAC Name |

2-piperazin-1-yl-[1,3]thiazolo[5,4-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4S/c1-2-8-9(12-3-1)15-10(13-8)14-6-4-11-5-7-14/h1-3,11H,4-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXPIPAWSZNQVBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NC3=C(S2)N=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2'-Amino-[1,1'-biphenyl]-4-carboxylic acid hydrochloride](/img/structure/B1438424.png)

![N-{1-[5-(4-fluorophenyl)thiophen-2-yl]ethylidene}hydroxylamine](/img/structure/B1438428.png)

![Tert-butyl 9-aminobicyclo[3.3.1]non-3-ylcarbamate](/img/structure/B1438429.png)

![3-{[3-(Trifluoromethyl)phenoxy]methyl}piperidine](/img/structure/B1438433.png)

![9-amino-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-one](/img/structure/B1438438.png)